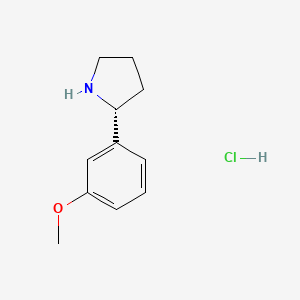
(r)-2-(3-Methoxyphenyl)pyrrolidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(3-Methoxyphenyl)pyrrolidine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a methoxyphenyl group attached to the pyrrolidine ring. This compound is often used in scientific research due to its interesting chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
®-2-(3-Methoxyphenyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Safety and Hazards
“®-2-(3-Methoxyphenyl)pyrrolidine hydrochloride” is associated with several hazard statements including H302-H315-H319-H335, indicating potential harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: wash with plenty of water (P302+P352) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-Methoxyphenyl)pyrrolidine hydrochloride typically involves the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. This method allows for the formation of the pyrrolidine ring with high stereochemical control. The reaction conditions often include the use of a chiral catalyst and specific solvents to achieve the desired enantioselectivity .
Industrial Production Methods
In an industrial setting, the production of ®-2-(3-Methoxyphenyl)pyrrolidine hydrochloride may involve large-scale catalytic processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(3-Methoxyphenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce different pyrrolidine derivatives with altered functional groups .
Wirkmechanismus
The mechanism of action of ®-2-(3-Methoxyphenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxyphenyl group plays a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-3-(3-Methoxyphenyl)pyrrolidine hydrochloride
- ®-2-(4-Methoxyphenyl)pyrrolidine hydrochloride
- ®-2-(3-Ethoxyphenyl)pyrrolidine hydrochloride
Uniqueness
®-2-(3-Methoxyphenyl)pyrrolidine hydrochloride is unique due to its specific stereochemistry and the presence of the methoxy group at the 3-position of the phenyl ring. This structural feature imparts distinct chemical and biological properties compared to other similar compounds .
Eigenschaften
IUPAC Name |
(2R)-2-(3-methoxyphenyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-13-10-5-2-4-9(8-10)11-6-3-7-12-11;/h2,4-5,8,11-12H,3,6-7H2,1H3;1H/t11-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQGPFCOCRKQGR-RFVHGSKJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCCN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@H]2CCCN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Amino-3-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid](/img/structure/B2694715.png)


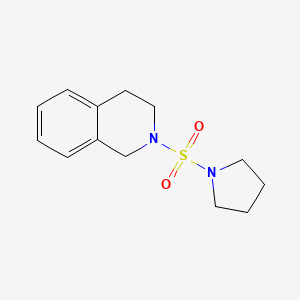
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-phenylazetidine-1-carboxamide](/img/structure/B2694720.png)
![N-(5-(2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2694721.png)
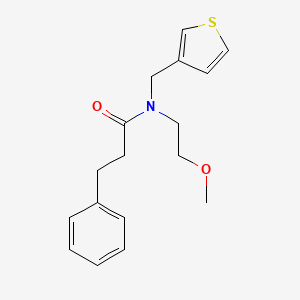
![(2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one](/img/structure/B2694724.png)
![1-[4-(4-fluorophenyl)piperazino]-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone](/img/structure/B2694725.png)
![2-(ethylsulfanyl)-N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)benzamide](/img/structure/B2694727.png)
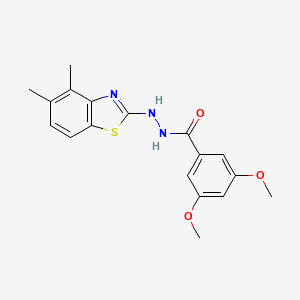
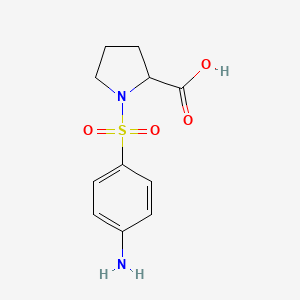
![3-(4-fluorobenzyl)-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2694733.png)
![6-benzyl-2-((3-bromobenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2694735.png)
